1,3-dichloropropan-2-yl (Z)-octadec-9-enoat
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Overview
Description
1,3-dichloropropan-2-yl (Z)-octadec-9-enoate is an organic compound that belongs to the class of chloroesters. This compound is characterized by the presence of a dichloropropyl group and an octadecenoate moiety. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate can be achieved through the reaction of ethers with acyl chlorides. One efficient method involves the use of nano-ZnO as a catalyst under solvent-free conditions at room temperature. This method is compatible with a range of ethers and provides moderate to good yields .
Industrial Production Methods
In industrial settings, the production of chloroesters like 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate often involves the use of Lewis acid catalysts such as ZnCl2, Mo(CO)6, FeCl3, TiCl4, and others. These catalysts facilitate the cleavage of cyclic and acyclic ethers to form the desired chloroesters .
Chemical Reactions Analysis
Types of Reactions
1,3-dichloropropan-2-yl (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
1,3-dichloropropan-2-yl (Z)-octadec-9-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex bio-active molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate include:
Tris (1,3-dichloro-2-propyl) phosphate: A chlorinated organophosphate used as a flame retardant.
Tris (2-chloroethyl) phosphate: Another chlorinated organophosphate with similar applications.
Uniqueness
1,3-dichloropropan-2-yl (Z)-octadec-9-enoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a dichloropropyl group and an octadecenoate moiety makes it suitable for specialized applications in various fields of research and industry.
Properties
CAS No. |
39202-30-7 |
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Molecular Formula |
C21H38Cl2O2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
LFRZDYGJJALHKP-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCl)CCl |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCl)CCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCl)CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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